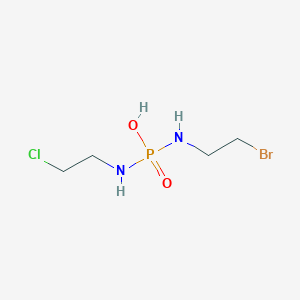
Isophosphamide bromide mustard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophosphamide bromide mustard (IPM) is a synthetic compound that belongs to the nitrogen mustard family. It is a potent alkylating agent that is widely used in scientific research for its ability to crosslink DNA and RNA molecules. IPM has been extensively studied for its applications in cancer therapy and has shown promising results in preclinical trials.
Mechanism of Action
Isophosphamide bromide mustard exerts its cytotoxic effects by crosslinking DNA and RNA molecules, leading to the formation of inter- and intra-strand crosslinks. These crosslinks prevent DNA and RNA replication and transcription, leading to cell death. Isophosphamide bromide mustard also induces apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
Isophosphamide bromide mustard has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. It also induces oxidative stress and activates signaling pathways involved in apoptosis and cell cycle arrest. Isophosphamide bromide mustard has been shown to have a selective cytotoxic effect on cancer cells while sparing normal cells.
Advantages and Limitations for Lab Experiments
Isophosphamide bromide mustard is a potent alkylating agent that is widely used in scientific research for its ability to crosslink DNA and RNA molecules. It has several advantages, including its selectivity for cancer cells, its ability to induce apoptosis, and its potential for combination therapy. However, Isophosphamide bromide mustard also has several limitations, including its toxicity, its potential for inducing drug resistance, and its limited solubility in aqueous solutions.
Future Directions
In Isophosphamide bromide mustard research include the development of novel Isophosphamide bromide mustard analogs, combination therapy, targeted drug delivery systems, and the use of Isophosphamide bromide mustard in non-cancerous conditions.
Synthesis Methods
Isophosphamide bromide mustard is synthesized by reacting isophosphamide with hydrobromic acid. Isophosphamide is a prodrug that is converted to Isophosphamide bromide mustard in vivo by the action of hepatic microsomal enzymes. The reaction between isophosphamide and hydrobromic acid yields Isophosphamide bromide mustard and its hydrobromide salt. The synthesis of Isophosphamide bromide mustard is a multi-step process that involves several purification steps to obtain a pure product.
Scientific Research Applications
Isophosphamide bromide mustard is widely used in scientific research for its ability to crosslink DNA and RNA molecules. It has been extensively studied for its applications in cancer therapy and has shown promising results in preclinical trials. Isophosphamide bromide mustard has also been used in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
properties
CAS RN |
132633-97-7 |
|---|---|
Product Name |
Isophosphamide bromide mustard |
Molecular Formula |
C4H11BrClN2O2P |
Molecular Weight |
265.47 g/mol |
IUPAC Name |
(2-bromoethylamino)-(2-chloroethylamino)phosphinic acid |
InChI |
InChI=1S/C4H11BrClN2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) |
InChI Key |
ONDMKWOOMAPTPJ-UHFFFAOYSA-N |
SMILES |
C(CCl)NP(=O)(NCCBr)O |
Canonical SMILES |
C(CCl)NP(=O)(NCCBr)O |
Other CAS RN |
132633-97-7 |
synonyms |
Br Cl fosfamide ifosfamide bromide mustard IPAMBr isophosphamide bromide mustard isophosphoramide bromide mustard N-(2-bromoethyl)-N'-(2-chloroethyl)phosphorodiamidic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



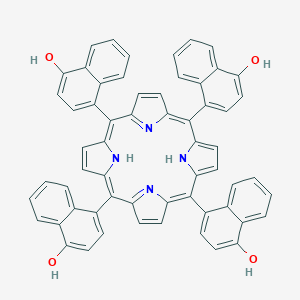
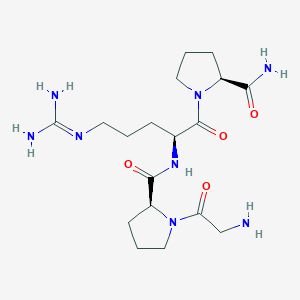
![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)
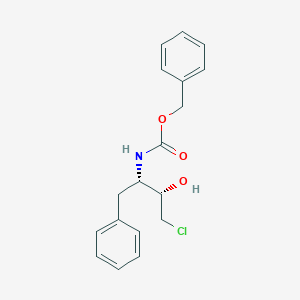


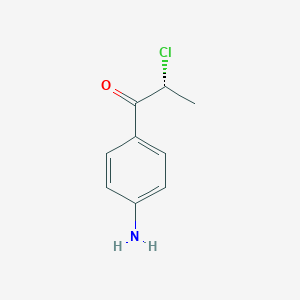

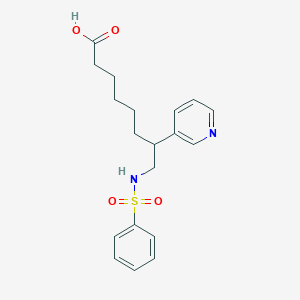
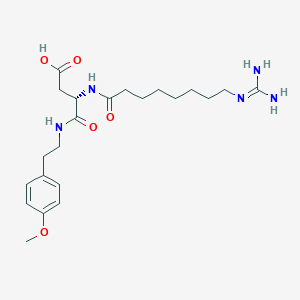
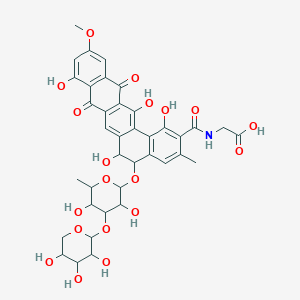
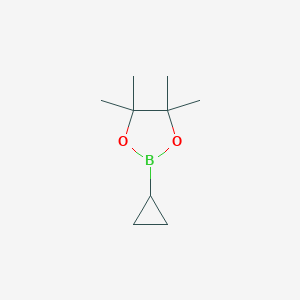
![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)
